(3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one
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Overview
Description
(3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have been studied for their potential biological activities, including antibacterial and anti-inflammatory properties. This compound, with its unique structural features, may have specific applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, 2-methylbenzaldehyde, and phenylacetic acid.
Formation of Intermediates: The starting materials undergo a series of reactions, including condensation, cyclization, and reduction, to form key intermediates.
Cyclization: The final step involves the cyclization of the intermediates to form the azetidinone ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and chlorophenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium on carbon (Pd/C) and other metal catalysts can facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit activity against certain bacterial strains or inflammatory pathways. Researchers can investigate its potential as a lead compound for the development of new antibiotics or anti-inflammatory drugs.
Medicine
In medicine, the compound’s pharmacological properties can be studied to understand its potential therapeutic applications. It may serve as a candidate for drug development targeting specific diseases or conditions.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects can provide insights into its mode of action.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-(4-fluorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one: A similar compound with a fluorine atom instead of chlorine.
(3S,4S)-3-(4-bromophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one: A bromine-substituted analog.
(3S,4S)-3-(4-methylphenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one: A methyl-substituted analog.
Uniqueness
The uniqueness of (3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenoxy group may enhance its binding affinity to certain targets or alter its pharmacokinetic properties.
Properties
CAS No. |
88252-49-7 |
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Molecular Formula |
C22H18ClNO2 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
(3S,4S)-3-(4-chlorophenoxy)-1-(2-methylphenyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C22H18ClNO2/c1-15-7-5-6-10-19(15)24-20(16-8-3-2-4-9-16)21(22(24)25)26-18-13-11-17(23)12-14-18/h2-14,20-21H,1H3/t20-,21-/m0/s1 |
InChI Key |
XBQAPFAUVNVECP-SFTDATJTSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2[C@H]([C@@H](C2=O)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1N2C(C(C2=O)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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